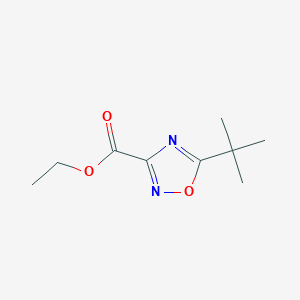
Ethyl 5-tert-butyl-1,2,4-oxadiazole-3-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl 5-tert-butyl-1,2,4-oxadiazole-3-carboxylate is a chemical compound with the molecular formula C9H14N2O3 . It has a molecular weight of 198.22 and is typically stored at room temperature .
Synthesis Analysis
The synthesis of 1,2,4-oxadiazoles, such as Ethyl 5-tert-butyl-1,2,4-oxadiazole-3-carboxylate, often involves amidoxime and carboxylic acid derivatives heterocyclization or 1,3-dipolar cycloaddition of nitrile and nitrile oxide .Molecular Structure Analysis
The InChI code for Ethyl 5-tert-butyl-1,2,4-oxadiazole-3-carboxylate is 1S/C9H14N2O3/c1-5-13-7 (12)6-10-8 (14-11-6)9 (2,3)4/h5H2,1-4H3 .Physical And Chemical Properties Analysis
Ethyl 5-tert-butyl-1,2,4-oxadiazole-3-carboxylate has a boiling point of 273℃ and a density of 1.102 . It is a liquid at room temperature .科学的研究の応用
Certainly! Let’s delve into the scientific research applications of Ethyl 5-(tert-butyl)-1,2,4-oxadiazole-3-carboxylate . This compound, with the CAS number 158154-63-3, has the linear formula C₉H₁₄N₂O₃ . Here are six unique applications:
-
Glycogen Synthase Kinase 3 (GSK-3) Inhibition
-
Polyurethane-Based Bistable Nonvolatile Memory Devices
-
High Energy Density Materials (HEDMs)
Safety And Hazards
特性
IUPAC Name |
ethyl 5-tert-butyl-1,2,4-oxadiazole-3-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N2O3/c1-5-13-7(12)6-10-8(14-11-6)9(2,3)4/h5H2,1-4H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GFVSTGOEPQIEAQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NOC(=N1)C(C)(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14N2O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70578140 |
Source


|
| Record name | Ethyl 5-tert-butyl-1,2,4-oxadiazole-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70578140 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
198.22 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 5-tert-butyl-1,2,4-oxadiazole-3-carboxylate | |
CAS RN |
158154-63-3 |
Source


|
| Record name | Ethyl 5-tert-butyl-1,2,4-oxadiazole-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70578140 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。








![5-(3-Methoxyphenyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carboxylic acid](/img/structure/B185387.png)





